molecular formula C45H82N14O13S B589909 Amyloid beta-protein (25-35) amide CAS No. 147490-49-1

Amyloid beta-protein (25-35) amide

Numéro de catalogue: B589909
Numéro CAS: 147490-49-1
Poids moléculaire: 1059.296
Clé InChI: RDYXSAAQWCBCIY-SLVFWPMISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Amyloid beta-protein (25-35) amide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed, where the Fmoc group protects the amino terminus of the amino acids . The peptide is then cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and reproducibility. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Amyloid beta-protein (25-35) amide undergoes various chemical reactions, including aggregation, oxidation, and interaction with lipid membranes. Aggregation leads to the formation of fibrils and oligomers, which are central to its neurotoxic effects .

Common Reagents and Conditions:

Major Products Formed: The primary products formed from the aggregation of this compound are fibrils and oligomers. These structures are associated with the neurodegenerative effects observed in Alzheimer’s disease .

Applications De Recherche Scientifique

Amyloid beta-protein (25-35) amide is extensively studied in various scientific fields due to its relevance to Alzheimer’s disease.

Chemistry: Researchers investigate the peptide’s aggregation properties and interactions with other molecules to develop inhibitors that can prevent or reverse aggregation .

Biology: In biological studies, this compound is used to model the neurotoxic effects of amyloid beta-protein in vitro and in vivo. It helps in understanding the mechanisms underlying neuronal cell death and neuroinflammation .

Medicine: The peptide is a target for drug development aimed at treating Alzheimer’s disease. Compounds that can inhibit its aggregation or neutralize its toxicity are of significant interest .

Industry: In the pharmaceutical industry, this compound is used in the screening of potential therapeutic agents and in the development of diagnostic tools for Alzheimer’s disease .

Activité Biologique

Amyloid beta-protein (25-35) amide, often referred to as Aβ(25-35), is a significant fragment of the amyloid beta peptide associated with Alzheimer's disease (AD). This peptide has garnered attention due to its biological activity, particularly its role in neurodegeneration and its potential as a therapeutic target. This article explores the conformations, aggregation properties, cytotoxicity, and mechanisms of action of Aβ(25-35), supported by case studies and research findings.

Overview of Aβ(25-35)

Aβ(25-35) is a hydrophobic fragment derived from the full-length amyloid beta peptides (Aβ(1-40) and Aβ(1-42)). It consists of 11 amino acids: NH2-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-COOH. Despite being a shorter fragment, Aβ(25-35) retains significant biological properties, including toxicity and the ability to form aggregates that contribute to neurodegenerative processes in AD .

Conformational Properties

The conformational state of Aβ(25-35) is crucial for its biological activity. Studies indicate that Aβ(25-35) undergoes a transition from a soluble, unordered form to aggregated fibrillary β-sheet structures depending on environmental conditions such as pH and ionic strength. This transition is essential for understanding its aggregation kinetics and toxicity mechanisms .

Table 1: Conformational Changes of Aβ(25-35)

EnvironmentConformation TypeObservations
Milli-Q WaterUnorderedLower cytotoxicity; flat fibrils
Phosphate Bufferβ-sheetHigher cytotoxicity; twisted fibrils

Aggregation and Toxicity

The aggregation state of Aβ(25-35) significantly influences its neurotoxic effects. In vivo studies have shown that pre-aggregated forms of Aβ(25-35) induce oxidative stress and inflammation in the brain, exacerbating neurodegenerative effects compared to soluble forms . The formation of small fibril-like aggregates leads to increased oxidative stress, which is a hallmark of AD pathology .

Case Study: In Vivo Effects

In an experimental model, administration of aggregated Aβ(25-35) resulted in notable increases in markers of oxidative stress within the brain tissue. This study highlighted the correlation between aggregate morphology and inflammatory neuronal response, suggesting that early-stage aggregates are particularly harmful .

Aβ(25-35) exerts its neurotoxic effects through various mechanisms:

  • Membrane Permeabilization : Aβ(25-35) can form pores in lipid membranes, facilitating calcium ion transport. This pore-forming ability is attributed to its β-sheet conformation, which allows it to insert into membranes and disrupt cellular integrity .
  • Oxidative Stress Induction : The peptide's aggregation leads to increased production of reactive oxygen species (ROS), contributing to cellular damage and apoptosis in neuronal cells .
  • Inflammatory Response : Intracerebral injection of Aβ(25-35) triggers significant inflammatory responses, characterized by the activation of glial cells and release of pro-inflammatory cytokines .

Self-Assembly Studies

Research utilizing circular dichroism (CD) spectroscopy has demonstrated that Aβ(25-35) transitions from an unordered conformation to a β-sheet-rich structure under specific conditions. This self-assembly process is critical for understanding how inhibitors may disrupt toxic aggregate formation .

Cytotoxicity Assessment

In vitro studies have shown that increasing concentrations of Aβ(25-35) correlate with decreasing cell viability in neuronal cell lines. For instance, SH-SY5Y cells exposed to 50 μM concentrations exhibited only 59% viability after 48 hours .

Propriétés

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-N-[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H82N14O13S/c1-9-24(5)36(44(71)51-21-35(64)53-29(17-23(3)4)41(68)55-27(38(49)65)14-16-73-8)59-45(72)37(25(6)10-2)58-39(66)26(7)52-34(63)20-50-40(67)28(13-11-12-15-46)56-42(69)30(18-32(48)61)57-43(70)31(22-60)54-33(62)19-47/h23-31,36-37,60H,9-22,46-47H2,1-8H3,(H2,48,61)(H2,49,65)(H,50,67)(H,51,71)(H,52,63)(H,53,64)(H,54,62)(H,55,68)(H,56,69)(H,57,70)(H,58,66)(H,59,72)/t24-,25-,26-,27-,28-,29-,30-,31-,36-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYXSAAQWCBCIY-SLVFWPMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H82N14O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1059.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.